3-Bromo-1H-indole-6-carbaldehyde

Catalog No.
S816919
CAS No.
1372096-39-3
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1H-indole-6-carbaldehyde

CAS Number

1372096-39-3

Product Name

3-Bromo-1H-indole-6-carbaldehyde

IUPAC Name

3-bromo-1H-indole-6-carbaldehyde

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H

InChI Key

JUBYDSVZRYKBTH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C=O)NC=C2Br

Canonical SMILES

C1=CC2=C(C=C1C=O)NC=C2Br

3-Bromo-1H-indole-6-carbaldehyde is a derivative of indole, characterized by the presence of a bromine atom at the 3-position and an aldehyde functional group at the 6-position. Its molecular formula is C9H6BrNOC_9H_6BrNO with a molecular weight of approximately 224.05 g/mol. This compound belongs to a class of chemicals known for their diverse biological activities, particularly in medicinal chemistry.

, making it a valuable intermediate in organic synthesis. Notable reactions include:

  • Knoevenagel Condensation: This reaction can occur with active methylene compounds in the presence of bases, yielding α,β-unsaturated carbonyl compounds.
  • Multicomponent Reactions: It serves as a precursor in multicomponent reactions, leading to complex molecular architectures that are often biologically active .
  • Nitration and Halogenation: The compound can undergo electrophilic aromatic substitution, allowing for further functionalization at various positions on the indole ring .

The biological significance of 3-bromo-1H-indole-6-carbaldehyde is notable due to its potential pharmacological properties. Compounds in the indole family are often investigated for their:

  • Anticancer Activities: Various derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Some studies suggest effectiveness against bacterial and fungal strains.
  • Neuroprotective Effects: Certain derivatives have shown promise in neuroprotection and modulation of neurological disorders.

Several synthetic routes have been developed to produce 3-bromo-1H-indole-6-carbaldehyde:

  • Direct Formylation: This can be achieved using methods such as the Vilsmeier-Haack reaction, where indole is treated with phosphorus oxychloride and dimethylformamide.
  • Bromination followed by Formylation: Bromination of indole derivatives followed by subsequent formylation can yield the desired compound.
  • Multicomponent Reactions: Utilizing 3-bromoindole as a starting material in multicomponent reactions allows for efficient synthesis of complex structures .

3-Bromo-1H-indole-6-carbaldehyde has several applications in:

  • Medicinal Chemistry: It is used as a building block for synthesizing new pharmaceuticals with potential therapeutic effects.
  • Material Science: Its derivatives may find applications in organic electronics and photonics due to their electronic properties.
  • Research: It serves as a valuable tool in exploring structure-activity relationships in drug development.

Interaction studies involving 3-bromo-1H-indole-6-carbaldehyde often focus on its binding affinity and selectivity towards biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes, such as cytochrome P450 enzymes, have been conducted, indicating potential for drug-drug interactions.
  • Receptor Binding: Studies assessing its affinity for various receptors provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3-bromo-1H-indole-6-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-1H-indole-3-carbaldehyde17826-04-90.87
4-Bromoindole-3-carboxaldehyde98600-34-10.84
5-Methyl-1H-indole-3-carbaldehyde52562-50-20.80
1-(7-Bromo-1H-indol-3-yl)ethanone944086-09-30.89

Uniqueness

3-Bromo-1H-indole-6-carbaldehyde is unique due to its specific bromination pattern and aldehyde functionality, which can influence its reactivity and biological activity compared to other indole derivatives. Its position-specific modifications allow for tailored interactions in biological systems, enhancing its potential as a lead compound in drug discovery.

XLogP3

2.2

Dates

Modify: 2024-04-14

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